Cas no 16561-28-7 (12-O-Acetyl-phorbol-(13)-n-decanoat)

12-O-Acetyl-phorbol-(13)-n-decanoat structure
16561-28-7 structure
상품 이름:12-O-Acetyl-phorbol-(13)-n-decanoat
CAS 번호:16561-28-7
MF:C32H48O8
메가와트:560.718730926514
CID:2006679
PubChem ID:124027

12-O-Acetyl-phorbol-(13)-n-decanoat 화학적 및 물리적 성질

이름 및 식별자

    • 12-O-Acetyl-phorbol-(13)-n-decanoat
    • 12-O-acetylphorbol 13-decanoate
    • Cocarcinogen B7
    • N-6
    • (1aR)-1,1,6,8α-Tetramethyl-3-(hydroxymethyl)-5-oxo-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-decahydro-5H-cyclopropa[3,4]benzo[1,2-e]azulene-4aβ,7bα,9β,9aα-tetrol 9-acetate 9a-decanoate
    • Phorbol acetate caprate
    • 1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-Decahydro-9β-acetoxy-9aα-(decanoyloxy)-4aβ,7bα-dihydroxy-3-(hydroxymethyl)-1,1,6,8α-tetramethyl-5H-cyclopropa[3,4]benzo[1,2-e]azulene-5-one
    • (1aR)-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-Decahydro-5-oxo-3-(hydroxymethyl)-1,1,6,8α-tetramethyl-5H-cyclopropa[3,4]benz[1,2-e]azulene-4aβ,7bα,9β,9aα-tetrol 9-acetate 9a-decanoate
    • (1aR)-1,1,6,8α-Tetramethyl-3-(hydroxymethyl)-4aβ,7bα-dihydroxy-9β-acetoxy-9aα-(decanoyloxy)-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-decahydro-5H-cyclopropa[3,4]benzo[1,2-e]azulene-5-one
    • Phorbol monoacetate monodecanoate
    • DTXSID40937109
    • (1aR)-1,1,6,8alpha-Tetramethyl-3-(hydroxymethyl)-5-oxo-1,1aalpha,1bbeta,4,4a,7aalpha,7b,8,9,9a-decahydro-5H-cyclopr
    • Decanoic acid, ester with phorbol acetate
    • 12-O-Acetyl-phorbol-13-decanoate
    • 20839-15-0
    • [(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate
    • 16561-28-7
    • Decanoic acid, 9a-ester with 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-3-(hydroxymethyl)-4a-beta,7b-alpha,9-beta,9a-alpha-tetrahydroxy-1,1,6,8-alpha-tetramethyl-5H-cyclopropa(3,4)benz(1,2-e)azulen-5-one 9-acetate
    • BRN 2610782
    • Phorbol 12-acetate 13-decanoate
    • 9-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl decanoate
    • 28878-88-8
    • [acetoxy-dihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] decanoate
    • Phorbol acetate, caprate
    • CHEMBL2375785
    • Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9-(acetyloxy)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-yl ester
    • 12-o-acetylphorbol-13-decanoate
    • 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, monoacetate monodecanoate
    • 인치: InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3
    • InChIKey: CSJWNHJJHIAAIG-UHFFFAOYSA-N
    • 미소: CCCCCCCCCC(=O)OC12C(C3C=C(CO)CC4(O)C(C=C(C)C4=O)C3(O)C(C)C1OC(C)=O)C2(C)C |t:15,23|

계산된 속성

  • 정밀분자량: 560.335
  • 동위원소 질량: 560.335
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 40
  • 회전 가능한 화학 키 수량: 13
  • 복잡도: 1090
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 8
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.4
  • 토폴로지 분자 극성 표면적: 130Ų

실험적 성질

  • 밀도: 1.21
  • 비등점: 661.1°C at 760 mmHg
  • 플래시 포인트: 203.6°C
  • 굴절률: 1.562

추천 기사

추천 공급업체
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
atkchemica
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
atkchemica
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량